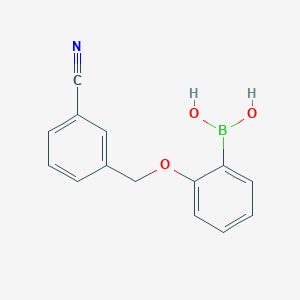
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C14H7Cl2NOS and a molecular weight of 308.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a thiophene ring via a carbonyl chloride group . The presence of the chlorine atom in the carbonyl chloride group and the thiophene ring contributes to the compound’s reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Amidation of Quinoline Derivatives The compound 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride can undergo chemical transformations under specific conditions. For instance, the reaction of a related quinoline carboxylic acid with thionyl chloride can lead to the formation of new chlorinated quinoline carboxylic acid chloride derivatives, indicating potential for diverse chemical modifications and applications in synthesis (Ukrainets et al., 2007).
Formation of Thieno[2,3-b]quinoline Derivatives A variety of thieno[2,3-b]quinoline derivatives have been synthesized through reactions involving quinoline precursors similar to this compound. These synthetic pathways often involve interactions with thioglycolic acid or similar reagents under specific conditions, leading to the formation of uncyclized or cyclized quinoline-thioacetate derivatives (Kiran et al., 2007).
Biological Activity and Applications
Antibacterial Activity Thieno[2,3-b]quinoline derivatives, which can be structurally related to this compound, have demonstrated potential antibacterial activity. Synthesized derivatives of thieno[2,3-b]quinoline were evaluated for their antibacterial properties, indicating the potential of these compounds in medical and pharmaceutical research (Raghavendra et al., 2006).
Synthesis of Bioactive Compounds Thieno[2,3-b]quinoline derivative has been used as a starting material for synthesizing various bioactive compounds, including quinolinothienopyrimidine derivatives. The transformations of this compound under different conditions have led to a range of derivatives, some of which exhibited inhibitory activity against certain microorganisms, showcasing the compound's role in the development of bioactive agents (El-Gaby et al., 2006).
Algicidal Activity Some novel derivatives of quinoxaline with thienyl groups, structurally related to this compound, have been synthesized and demonstrated algicidal activities against specific algae species, hinting at the potential environmental applications of these compounds (Kim et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFAGRDZKPZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222379 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-90-3 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)



![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)





![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)


